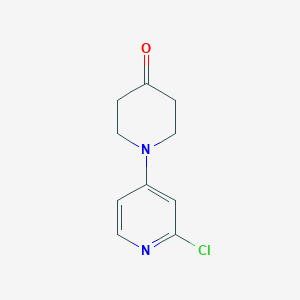

1-(2-Chloropyridin-4-yl)piperidin-4-one

Übersicht

Beschreibung

“1-(2-Chloropyridin-4-yl)piperidin-4-one” is a chemical compound with the molecular formula C10H11ClN2O. It has a molecular weight of 210.66 .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which include “1-(2-Chloropyridin-4-yl)piperidin-4-one”, can be achieved via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration is attributed to the neighboring group participation of 2-bromoethyl .

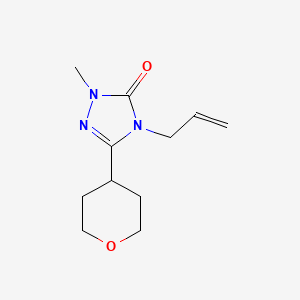

Molecular Structure Analysis

The InChI code for “1-(2-Chloropyridin-4-yl)piperidin-4-one” is 1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 . The Canonical SMILES for this compound is C1CN(CCC1=O)C2=NC(=NC=C2)Cl .

Physical And Chemical Properties Analysis

“1-(2-Chloropyridin-4-yl)piperidin-4-one” has a molecular weight of 210.66 g/mol . Its XLogP3-AA is 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 46.1 Ų .

Wissenschaftliche Forschungsanwendungen

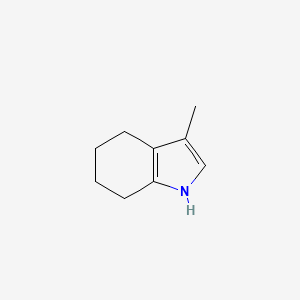

- Piperidine Derivatives : The piperidine nucleus plays a crucial role in drug discovery. Researchers have explored derivatives of 1-(2-Chloropyridin-4-yl)piperidin-4-one for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

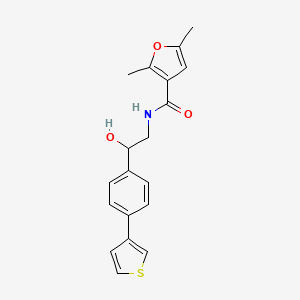

- Triple Reuptake Inhibition : Zheng et al. synthesized arylalkanol-piperidine analogues and evaluated their triple reuptake inhibition and in vivo activities .

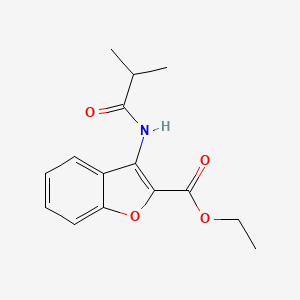

- Liver-Targeted Drug Candidate : PF-06815345, a liver-targeted compound, inhibits ribosomal synthesis of PCSK9. PCSK9 is a lipid regulator that was previously considered undruggable by small molecules .

Medicinal Chemistry and Drug Discovery

Lipid Regulation and PCSK9 Inhibition

Zukünftige Richtungen

Piperidones, including “1-(2-Chloropyridin-4-yl)piperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many pharmaceutical compounds . Therefore, future research may focus on exploring the potential applications of these compounds in drug development.

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMCCROLPBSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-4-yl)piperidin-4-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate](/img/structure/B2442742.png)

![6-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2442748.png)

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)

![1-[4-(6-Nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)